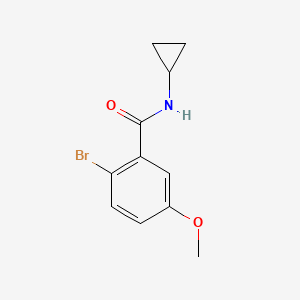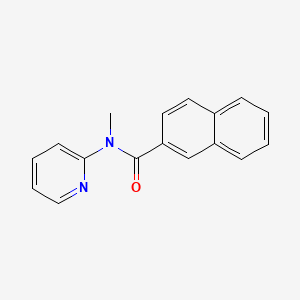![molecular formula C20H25FN4O2 B7533415 1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533415.png)
1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide, also known as FIPI, is a small molecule inhibitor that has been found to inhibit the activity of phospholipase D (PLD). PLD is an enzyme that plays a crucial role in a variety of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement. FIPI has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide exerts its effects by inhibiting the activity of PLD, which is involved in the production of phosphatidic acid (PA). PA is a lipid second messenger that plays a crucial role in a variety of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement. By inhibiting the activity of PLD, this compound reduces the production of PA, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory signaling pathways. Additionally, this compound has been found to have effects on cellular metabolism and energy production, as well as on the structure and function of cellular membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide in lab experiments is its specificity for PLD, which allows for targeted inhibition of this enzyme. Additionally, this compound has been shown to be effective at relatively low concentrations, making it a useful tool for studying the effects of PLD inhibition. However, one limitation of using this compound is its potential off-target effects, which may complicate interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on 1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide and its applications. One area of interest is the development of more potent and selective PLD inhibitors, which may have greater therapeutic potential. Additionally, further studies are needed to elucidate the downstream effects of PLD inhibition and to identify potential biomarkers of response to this compound treatment. Finally, there is potential for the use of this compound in combination with other therapeutic agents, such as chemotherapy drugs or immunomodulatory agents, to enhance therapeutic efficacy.
Méthodes De Synthèse
1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide can be synthesized using a multi-step synthetic route that involves the reaction of piperidine with a fluoroimidazole derivative, followed by acylation with butanoyl chloride. The resulting compound is then subjected to a series of purification steps to yield the final product.
Applications De Recherche Scientifique
1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide has been extensively studied in the context of its potential therapeutic applications. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. Additionally, this compound has been found to have anti-inflammatory effects in models of rheumatoid arthritis and acute lung injury. In the context of neurodegenerative disorders, this compound has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-2-4-19(26)24-9-3-5-16(13-24)20(27)23-12-15-6-7-18(17(21)11-15)25-10-8-22-14-25/h6-8,10-11,14,16H,2-5,9,12-13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHYYLLXSNYRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)C(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-imidazol-1-ylphenyl)methyl]-1-propanoylpiperidine-2-carboxamide](/img/structure/B7533337.png)
![4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7533355.png)


![Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B7533393.png)
![3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide](/img/structure/B7533397.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)
![9-Methyl-2-[[4-(3-oxo-3-pyrrolidin-1-ylpropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7533414.png)

![N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide](/img/structure/B7533424.png)


![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)
